molecular formula C19H24ClFN2O B5122321 N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea

N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea

Cat. No. B5122321
M. Wt: 350.9 g/mol
InChI Key: LXGXJCINVAMEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea is a synthetic compound that belongs to the class of urea-based inhibitors. It has been extensively studied for its potential use in various scientific applications, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in maintaining the pH of the tumor microenvironment. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its specificity towards CA IX. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea. One direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to study the compound's potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in other scientific applications.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea involves the reaction of 1-adamantylamine with 4-chloro-2-fluorophenylisocyanate in the presence of a suitable solvent. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea has been studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by targeting the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.

properties

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClFN2O/c1-11(19-8-12-4-13(9-19)6-14(5-12)10-19)22-18(24)23-17-3-2-15(20)7-16(17)21/h2-3,7,11-14H,4-6,8-10H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGXJCINVAMEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea

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